[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
This compound is one of the active constituents of the plant, which has been traditionally used in various medicinal systems, including Ayurveda and Unani medicine . [(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is known for its diverse pharmacological properties, including antifungal, antioxidant, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of echinaticin involves the extraction of the compound from the seeds and flowers of Echinops echinatus Roxb. . The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific reaction conditions, such as temperature and solvent type, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of echinaticin is not widely documented, but it likely follows similar extraction and purification processes as those used in laboratory settings . The use of large-scale solvent extraction and advanced chromatographic techniques would be essential for industrial production .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent type are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of echinaticin, which may exhibit different pharmacological activities .
Scientific Research Applications
Mechanism of Action
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate exerts its effects through various molecular targets and pathways:
Antifungal Activity: This compound disrupts the cell membrane integrity of fungal cells, leading to cell death.
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is structurally similar to other flavonoid glycosides such as apigenin and apigenin-7-O-glucoside . echinaticin is unique due to its specific glycosylation pattern and its potent antifungal activity . Other similar compounds include:
Apigenin: Known for its anti-inflammatory and antioxidant properties.
Apigenin-7-O-glucoside: Exhibits similar pharmacological activities but with different potency and bioavailability.
Echinacin: Another flavonoid glycoside from Echinops echinatus Roxb., with similar but less potent antifungal activity.
Properties
CAS No. |
105815-91-6 |
---|---|
Molecular Formula |
C30H26O12 |
Molecular Weight |
578.526 |
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-14-24-29(42-25(36)10-3-15-1-6-17(32)7-2-15)27(37)28(38)30(41-24)39-19-11-20(34)26-21(35)13-22(40-23(26)12-19)16-4-8-18(33)9-5-16/h1-13,24,27-34,37-38H,14H2/b10-3+/t24-,27-,28-,29-,30-/m1/s1 |
InChI Key |
UTUISHMYVAZILQ-BYJCKKJLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(OC(C(C2O)O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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